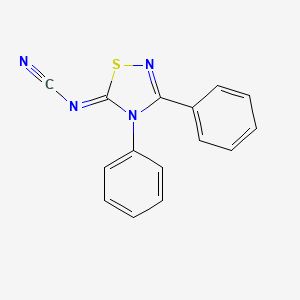
Cyanamide, (3,4-diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide is a synthetic organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4-diphenyl-1,2,4-thiadiazole with cyanamide in the presence of a catalyst. The reaction conditions may include:
- Solvent: Common solvents used are ethanol or acetonitrile.
- Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C.
- Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes:
- Use of continuous flow reactors to maintain consistent reaction conditions.
- Optimization of catalyst concentration and reaction time to maximize yield.
- Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield sulfoxides or sulfones.
- Reduction may produce amines.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide has several applications in scientific research, including:
Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its biological activity.
Agriculture: The compound could be used as a pesticide or herbicide.
Materials Science: It may be utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Diphenyl-1,2,4-thiadiazole: A precursor in the synthesis of the target compound.
Thiadiazole derivatives: Other derivatives of thiadiazole with different substituents.
Uniqueness
N-(3,4-Diphenyl-1,2,4-thiadiazol-5(4H)-ylidene)cyanamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
138572-12-0 |
|---|---|
Molecular Formula |
C15H10N4S |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(3,4-diphenyl-1,2,4-thiadiazol-5-ylidene)cyanamide |
InChI |
InChI=1S/C15H10N4S/c16-11-17-15-19(13-9-5-2-6-10-13)14(18-20-15)12-7-3-1-4-8-12/h1-10H |
InChI Key |
UCLOPHLZXWRDTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=NC#N)N2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















